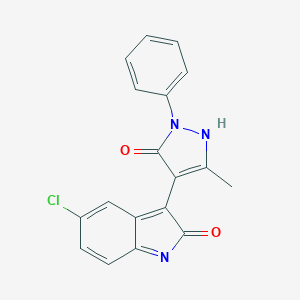![molecular formula C18H14ClFN2O3S B307778 (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. It has been the subject of scientific research due to its unique chemical structure and potential therapeutic effects.
作用机制
The mechanism of action of (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition may lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, the compound has been shown to have antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal cell wall synthesis.
实验室实验的优点和局限性
One advantage of using (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research related to (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, particularly its interaction with topoisomerase II and other potential targets. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, studies can be conducted to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, this compound is a chemical compound with potential pharmaceutical applications. Its unique chemical structure and potential therapeutic effects make it a promising candidate for further research. While there is still much to be understood about its mechanism of action and optimal therapeutic potential, research in this area may lead to the development of new and effective treatments for cancer and infectious diseases.
合成方法
The synthesis method for (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with 4-fluoroaniline and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified through recrystallization using ethanol and water.
科学研究应用
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential pharmaceutical applications, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
属性
分子式 |
C18H14ClFN2O3S |
|---|---|
分子量 |
392.8 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-9-11(19)7-10(16(14)25-2)8-15-17(23)22-18(26-15)21-13-5-3-12(20)4-6-13/h3-9H,1-2H3,(H,21,22,23)/b15-8- |
InChI 键 |
KZVLRQSSUOICIS-NVNXTCNLSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)

![3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)

![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307714.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B307718.png)